
N-(1-Phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Phenylethyl)propanamide is a chemical compound that belongs to the class of amides. It is characterized by the presence of a phenylethyl group attached to the nitrogen atom of a propanamide moiety. This compound is of interest due to its structural similarity to various pharmacologically active substances, including certain fentanyl analogs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(1-Phenylethyl)propanamide can be synthesized through several methods. One common approach involves the amidation of primary nitroalkanes. For instance, the reaction of ®-(+)-1-phenylethylamine with pivaloyl chloride can yield 2,2-dimethyl-N-(1R)-1-phenylethylpropanamide . Another method involves the use of gas chromatography-mass spectrometry (GC-MS) for qualitative and quantitative testing .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) for the analysis and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Phenylethyl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
N-(1-Phenylethyl)propanamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its structural similarity to pharmacologically active compounds, particularly in the development of new analgesics.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other industrially relevant compounds
Mécanisme D'action
The mechanism of action of N-(1-Phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. As a structural analog of certain fentanyl derivatives, it is believed to interact with opioid receptors, leading to analgesic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Phenylethyl)propanamide is structurally similar to several other compounds, including:
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
α-Methylfentanyl: N-Phenyl-N-[1-(1-phenyl-2-propanyl)-4-piperidinyl]propanamide
2-Fluoroacrylfentanyl: N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the phenylethyl group.
Propriétés
Numéro CAS |
6283-03-0 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-3-11(13)12-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,12,13) |
Clé InChI |
QWPVLMCETGYBKC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


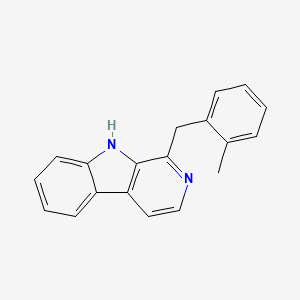
![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)

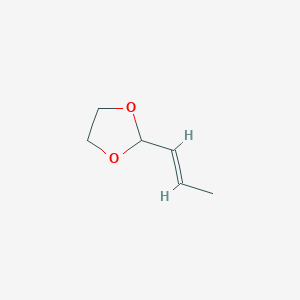
![5,6,7-Trifluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B14163867.png)
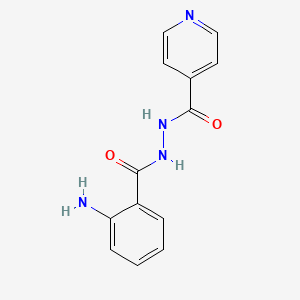
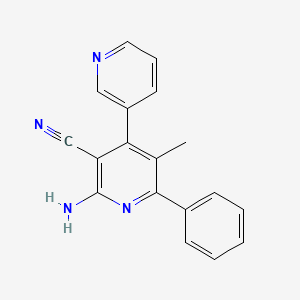
![4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B14163882.png)
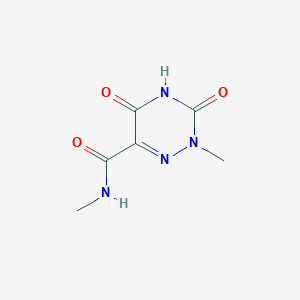
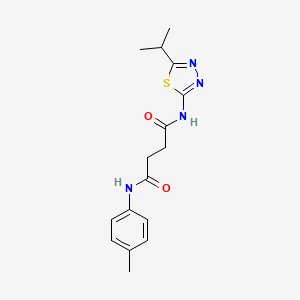
![1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B14163887.png)
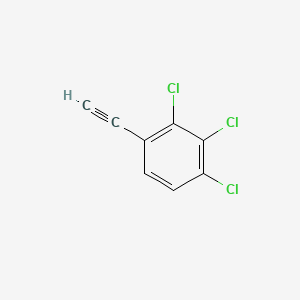
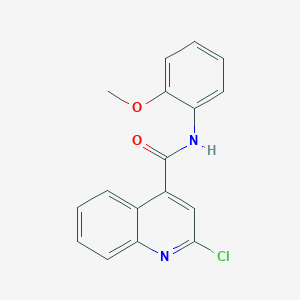
![2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole](/img/structure/B14163896.png)
